o-Toluic acid, 5-bis(2-chloroethyl)amino-
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Overview
Description
o-Toluic acid, 5-bis(2-chloroethyl)amino-: is an organic compound with the molecular formula C12H15Cl2NO2 . It contains a total of 32 atoms, including 15 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 chlorine atoms . This compound is known for its unique structure, which includes a carboxylic acid group, a tertiary amine group, and two chloroethyl groups.
Preparation Methods
The synthesis of o-Toluic acid, 5-bis(2-chloroethyl)amino- typically involves the following steps:
Starting Materials: The synthesis begins with o-Toluic acid and 2-chloroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or chloroform.
Reaction Mechanism: The carboxylic acid group of o-Toluic acid reacts with the amine group of 2-chloroethylamine to form an amide bond
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure o-Toluic acid, 5-bis(2-chloroethyl)amino-.
Chemical Reactions Analysis
o-Toluic acid, 5-bis(2-chloroethyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
o-Toluic acid, 5-bis(2-chloroethyl)amino- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its structural similarity to known alkylating agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of o-Toluic acid, 5-bis(2-chloroethyl)amino- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to the formation of cross-links that disrupt DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
o-Toluic acid, 5-bis(2-chloroethyl)amino- can be compared with other similar compounds such as:
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian carcinoma.
Chlorambucil: Another alkylating agent used in the treatment of chronic lymphocytic leukemia.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
The uniqueness of o-Toluic acid, 5-bis(2-chloroethyl)amino- lies in its specific structure, which combines the properties of a carboxylic acid and a bis(2-chloroethyl)amino group, making it a versatile compound for various applications.
Properties
CAS No. |
5977-36-6 |
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Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-2-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-2-3-10(8-11(9)12(16)17)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
InChI Key |
CGKKAGUCZCKFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CCCl)CCCl)C(=O)O |
Origin of Product |
United States |
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